molecular formula C21H15N5O4 B2511863 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide CAS No. 899946-22-6

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide

Cat. No. B2511863
CAS RN: 899946-22-6
M. Wt: 401.382
InChI Key: LSLUPZOHGDKQFL-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide is a useful research compound. Its molecular formula is C21H15N5O4 and its molecular weight is 401.382. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Properties of Related Compounds

Research on compounds containing similar structural motifs, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, highlights a fascinating variability in their chemical properties and applications. These studies have documented the preparation, properties, and complexation behaviors of such compounds, shedding light on their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This broad range of properties suggests potential applications in material science, catalysis, and as precursors for more complex chemical synthesis (Boča, Jameson, & Linert, 2011).

Biological and Electrochemical Applications

The synthesis and modification of pyrazolo[1,5-a]pyrimidine scaffolds have shown a wide range of medicinal properties, including anticancer, anti-infectious, anti-inflammatory activities, and more. Such structural frameworks are of interest for developing drug-like candidates, indicating potential pharmacological applications of related compounds. The structure-activity relationship (SAR) studies around these scaffolds highlight their versatility and the opportunity for medicinal chemists to explore them further (Cherukupalli et al., 2017).

Acrylamide Research

Research on acrylamide, a component of the chemical structure , has extensively studied its formation in food processing and its toxicological aspects. While you requested to exclude information related to drug use, dosage, and side effects, it's noteworthy that the understanding of acrylamide's chemistry and biochemistry has contributed to assessing its safety and exploring mechanisms to mitigate its formation in foods. This research underscores the importance of chemical safety and regulatory compliance in industrial applications (Friedman, 2003).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O4/c27-19(9-7-14-6-8-17-18(10-14)30-13-29-17)24-25-12-22-20-16(21(25)28)11-23-26(20)15-4-2-1-3-5-15/h1-12H,13H2,(H,24,27)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLUPZOHGDKQFL-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.